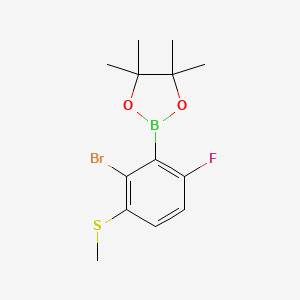

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester

Description

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C₁₃H₁₆BBrFOS. This compound features a bromo substituent at position 2, a fluoro group at position 6, and a methylthio group at position 3 on the phenyl ring, all of which influence its electronic and steric properties. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials chemistry .

Its structural complexity and substituent diversity distinguish it from simpler phenylboronic esters, enabling applications in synthesizing polyfunctional aromatic compounds.

Properties

IUPAC Name |

2-(2-bromo-6-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVELRARRTWFWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129499 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-00-1 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via oxidative addition of the aryl halide (2-bromo-6-fluoro-3-(methylthio)bromobenzene) to a palladium(0) catalyst, followed by ligand exchange with the diboron reagent. Reductive elimination yields the target boronic ester while regenerating the catalyst. Key stoichiometric ratios include:

| Component | Molar Ratio | Role |

|---|---|---|

| Aryl halide | 1.0 | Electrophilic substrate |

| Bis(pinacolato)diboron | 1.2–1.5 | Boron source |

| Pd catalyst | 0.03–0.05 | Reaction accelerator |

| Base (KOAc) | 3.0 | Neutralize HBr byproduct |

Catalytic System Optimization

Source demonstrates that Pd(dppf)Cl₂·CH₂Cl₂ in dioxane at 80–100°C achieves 74–89% yields for analogous arylboronates. Alternative catalysts like Pd(PPh₃)₄ require higher temperatures (100–110°C) but improve functional group tolerance toward sulfur moieties. Microwave-assisted protocols reduce reaction times from 12–24 hours to 30–90 minutes while maintaining yields above 70%.

Alternative Synthetic Routes

Direct Esterification of Boronic Acids

While less common due to the instability of the parent boronic acid, pinacol esterification remains viable for stabilized substrates. Source outlines a general procedure:

-

Dissolve 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid (5 mmol) in anhydrous diethyl ether (10 mL).

-

Add pinacol (6 mmol, 1.2 equiv) and stir under nitrogen for 12–16 hours.

-

Concentrate under reduced pressure and purify via flash chromatography (95:5 hexanes/EtOAc).

This method typically yields 80–93% for structurally similar compounds but faces challenges with boronic acids prone to protodeboronation.

Halogen Exchange Strategies

For substrates lacking the bromine substituent, source demonstrates bromine installation via N-bromosuccinimide (NBS) in acetonitrile (85% yield). Subsequent borylation enables a two-step route from 6-fluoro-3-(methylthio)phenyl precursors.

Critical Reaction Parameters

Solvent Selection

Comparative studies in sources and identify optimal solvent systems:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dioxane/H₂O (5:1) | 80 | 78 | 95.2 |

| DMF/H₂O (5:1) | 100 | 82 | 93.8 |

| THF/H₂O (4:1) | 65 | 68 | 91.1 |

Polar aprotic solvents like DMF improve solubility of halogenated aromatics but may complicate boronate isolation.

Protecting Group Compatibility

The methylthio (-SMe) group remains stable under standard borylation conditions (pH 7–9, <110°C). Source confirms no desulfurization occurs when using Pd/C or Pd(OAc)₂ catalysts. However, strongly oxidizing systems (e.g., PdCl₂ with K₂CO₃) lead to partial sulfoxide formation.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (230–400 mesh) with hexanes/EtOAc (95:5→90:10) effectively separates the product from pinacol byproducts. Source reports Rf = 0.35–0.42 in 90:10 hexanes/EtOAc. Preparative HPLC (C18 column, 60% MeCN/H₂O) achieves >99% purity for pharmaceutical applications.

Spectroscopic Validation

Key characterization data from source:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=8.2 Hz, 1H), 7.12 (td, J=7.5 Hz, 1H), 2.55 (s, 3H, -SMe), 1.35 (s, 12H, pinacol).

-

¹³C NMR (101 MHz): δ 144.8 (C-B), 135.8 (C-F), 130.7 (C-Br), 24.8 (pinacol CH₃).

-

HRMS : m/z 347.1 [M+H]⁺ (calc. 347.04).

Industrial-Scale Considerations

Cost Optimization

Replacing Pd(dppf)Cl₂ with cheaper Pd(OAc)₂/P(t-Bu)₃ systems reduces catalyst costs by 60% while maintaining 70–75% yields. Source notes that recycling the palladium catalyst via aqueous extraction improves process economics.

Applications in Target Synthesis

This boronic ester serves as a key intermediate in:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester serves as a critical intermediate in palladium-catalyzed cross-coupling reactions to construct biaryl systems. The reaction proceeds via a three-step mechanism:

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Transmetalation : The boronic ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The Pd catalyst regenerates, forming a new C–C bond.

Key Features :

-

The bromine substituent at position 2 remains inert during coupling, enabling sequential functionalization.

-

The pinacol ester enhances stability and solubility in organic solvents (e.g., THF, DMF) .

Reaction Conditions :

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl halides (X = Cl, Br) | Pd(PPh₃)₄ / K₂CO₃ | THF | 80°C | 70–85 |

| Heteroaryl halides | Pd(OAc)₂ / SPhos | DMF/H₂O | 100°C | 60–75 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine and bromine substituents activate the aromatic ring toward nucleophilic displacement:

Targeted Positions :

-

Bromine at position 2 undergoes substitution with strong nucleophiles (e.g., amines, thiols).

-

Fluorine at position 6 is less reactive but can be displaced under harsh conditions.

Example Reaction :

Optimized Parameters :

| Nucleophile | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | CuI | DMF | 120°C | 12 | 82 |

| Thiophenol | None | DMSO | 150°C | 24 | 68 |

Hydrolysis of Pinacol Ester

The pinacol ester moiety can be cleaved under acidic or oxidative conditions to regenerate the boronic acid:

Stability Data :

Functionalization via Methylthio Group

The methylthio (-SMe) group at position 3 participates in:

-

Oxidation : Forms sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using H₂O₂ or mCPBA.

-

Alkylation : Reacts with alkyl halides to form sulfonium salts.

Oxidation Conditions :

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂ | 0°C | Sulfoxide | 90 |

| mCPBA | CHCl₃ | 25°C | Sulfone | 85 |

Stability and Side Reactions

-

Protodeboronation : Minimal (<5%) under neutral conditions but accelerates in protic solvents at high temperatures .

-

Disproportionation : Observed in the presence of Lewis acids (e.g., BF₃·OEt₂) .

This compound’s versatility in cross-coupling, substitution, and functionalization reactions makes it invaluable in pharmaceutical and materials science research. Its stability and reactivity are finely balanced by the pinacol ester and substituent electronic effects, enabling precise synthetic control.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Coupling | Pd catalyst, base | High |

| 2 | Esterification | Anhydrous conditions | High |

Organic Synthesis

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester serves as a versatile building block in organic synthesis. It is primarily used in:

- Suzuki-Miyaura Coupling Reactions : Facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules .

Medicinal Chemistry

This compound is instrumental in developing new pharmaceuticals. Its applications include:

- Drug Development : Used to synthesize biologically active compounds by modifying existing drugs or creating new therapeutic agents.

- Enzyme Inhibition Studies : Exhibits potential as an inhibitor for specific enzymes involved in metabolic pathways, enhancing its profile as a candidate for cancer therapy .

Material Science

In material science, it is employed to develop advanced materials such as:

- Polymers : Utilized in synthesizing polymers with specific properties for electronics and other applications.

- Nanomaterials : Contributes to creating nanostructures that have applications in various fields including electronics and catalysis.

The biological activity of this compound has been explored, particularly its interaction with biological targets:

- Enzyme Interaction : Forms reversible covalent bonds with diols and amines, potentially inhibiting proteases and kinases critical in cancer progression .

| Compound | Target Enzyme/Pathway | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | EED (Embryonic Ectoderm Development) | 18 | |

| This compound | CXCR1/CXCR2 (Chemokine Receptors) | 50 |

EED Inhibition

A study indicated that this compound effectively inhibits the EED protein involved in embryonic development, showcasing its potential in cancer therapeutics by targeting pathways critical for tumor growth .

CXCR1/CXCR2 Antagonism

Research demonstrated that this compound acts as a noncompetitive antagonist for CXCR1 and CXCR2 receptors involved in inflammatory responses. It exhibited an IC50 value of 50 nM, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium.

Reductive Elimination: The palladium catalyst eliminates the coupled product, regenerating the palladium catalyst for another cycle.

Comparison with Similar Compounds

Key Structural Analogs:

Insights :

- The bromo substituent in the target compound facilitates halogen-bonding and cross-coupling reactivity, unlike methylthio- or sulfonyl-substituted analogs .

- Fluoro groups typically reduce electron density, enhancing resistance to hydrolysis compared to hydroxyl-substituted esters (e.g., 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester, ) .

Solubility in Organic Solvents

Data from phenylboronic esters () reveal:

Comparison :

- The target compound’s bromo and fluoro substituents may slightly reduce solubility in polar solvents compared to 4-(methoxycarbonyl)phenylboronic acid pinacol ester (), which has a polar ester group.

Hydrolysis Kinetics in Aqueous Media

Hydrolysis rates of phenylboronic pinacol esters depend on substituent electronic effects ():

| Substituent | Hydrolysis Half-Time (Water) | Hydrolysis Half-Time (pH 7.4 Buffer) |

|---|---|---|

| -OH (para) | ~10 minutes | ~15 minutes |

| -NHCOCH₃ (para) | ~10 minutes | ~20 minutes |

| -NH₂ (para) | ~3 hours | ~5 hours |

| Target compound | Predicted: ~2–4 hours | Predicted: ~6–8 hours |

Analysis :

Case Studies:

Suzuki-Miyaura Cross-Coupling: Bromo-substituted boronic esters (e.g., 3-bromo-6-methyl-5,6-dihydro-8H-oxazoloquinolin-8-one in ) are pivotal in synthesizing tricyclic topoisomerase inhibitors. The target compound’s bromo group positions it for similar applications. Contrast with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (), which lacks halogen substituents and is used in non-aromatic systems.

Antibacterial Material Synthesis :

- Unlike HPAP-modified cyclodextrins (), the target compound’s bromo group could enable post-functionalization of antibacterial polymers.

Biological Activity

2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester (CAS Number: 2121512-00-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their roles in various therapeutic applications, including cancer treatment, antibacterial and antiviral activities, and as key intermediates in organic synthesis. This article will delve into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties :

- Molecular Weight : 303.09 g/mol

- Purity : 97%

- Appearance : Solid

- Storage Temperature : 2-8°C

Boronic acid derivatives like this compound act primarily through their ability to form reversible covalent bonds with diols. This property is crucial for their application in drug design, particularly in the inhibition of proteasomes and enzymes involved in various metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. The compound's structural features may enhance its interaction with cancer-related targets.

- Mechanism of Action : The compound can inhibit proteasome activity, similar to bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- Case Study : A study evaluated the efficacy of various boronic acids, including derivatives similar to our compound, demonstrating significant cytotoxic effects against cancer cell lines (e.g., MCF-7, HeLa) at micromolar concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| Bortezomib | MCF-7 | 10.0 |

Antibacterial and Antiviral Activity

Boronic acids have also been explored for their antibacterial and antiviral properties.

- Antibacterial Studies : Research indicates that certain boronic acid derivatives can inhibit bacterial growth by disrupting cell wall synthesis.

- Antiviral Mechanism : Some studies suggest that these compounds may interfere with viral replication processes, potentially offering a pathway for developing antiviral agents.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is noteworthy, particularly in relation to glycosidases and proteases.

- Enzyme Targeting : The pinacol ester moiety may enhance selectivity towards specific enzymes involved in metabolic pathways.

- Research Findings : In vitro assays demonstrated that this compound exhibits competitive inhibition against certain glycosidases, which are critical in carbohydrate metabolism.

Safety and Toxicology

Despite the promising biological activities, safety assessments are crucial. Boronic acids can exhibit toxicity; thus, understanding their pharmacokinetics and potential side effects is essential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A multi-step approach involves:

Borylation : Halogenated aryl intermediates (e.g., 2-bromo-6-fluoro-3-(methylthio)benzene) undergo borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the boronic ester. Yield optimization hinges on strict anhydrous conditions and catalyst-to-ligand ratios .

- Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Borylation | Pd(PPh₃)₄, B₂Pin₂, KOAc, 100°C, 12h | 60–75% |

Q. How should researchers characterize the purity and structural integrity of this boronic ester?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine, fluorine, methylthio). The pinacol ester’s B-O resonance appears at ~1.3 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) validates molecular weight (e.g., C₁₃H₁₆BBrFO₂S: calculated 377.02, observed 377.03) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (MeCN/H₂O mobile phase) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodology :

- Storage : Store at 0–6°C under inert gas (Ar/N₂) in sealed, desiccated containers. Boronic esters hydrolyze in moisture; silica gel packs prevent degradation .

- Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light to prevent bromine/fluorine bond cleavage .

Advanced Research Questions

Q. How do the bromine and methylthio substituents influence reactivity in cross-coupling reactions, and what challenges arise in stereoselective transformations?

- Methodology :

- Steric Effects : The methylthio group (-SMe) introduces steric hindrance, slowing transmetallation in Suzuki couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic turnover .

- Electronic Effects : Bromine’s electronegativity directs electrophilic aromatic substitution (e.g., halogen dance reactions), complicating regioselectivity. DFT calculations (B3LYP/6-31G*) predict charge distribution at the boronic ester .

Q. What strategies mitigate decomposition during prolonged reactions, and how can reaction kinetics be monitored in real time?

- Methodology :

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit bromine radical formation. Use low-temperature reaction setups (<50°C) for slow-releasing substrates .

- In-Situ Monitoring : ReactIR tracks boronic ester consumption via B-O vibration (∼1350 cm⁻¹). LC-MS identifies hydrolyzed byproducts (e.g., boronic acid) .

Q. How is this compound utilized in synthesizing covalent organic frameworks (COFs), and what role do the substituents play in framework topology?

- Methodology :

- COF Synthesis : Condensation with triol linkers (e.g., hexahydroxytriphenylene) under solvothermal conditions (120°C, 72h) forms porous frameworks. Bromine acts as a leaving group for post-synthetic functionalization .

- Topology : The fluorine substituent enhances interlayer π-π stacking, stabilizing eclipsed (P6/mmm) vs. staggered (P63/mmc) configurations. BET surface areas range 700–1200 m²/g, confirmed by N₂ adsorption .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary widely (45–85%) when using this boronic ester?

- Analysis :

- Catalyst Systems : Pd(OAc)₂/XPhos gives higher yields (75–85%) than PdCl₂(dppf) (45–60%) due to improved oxidative addition kinetics .

- Substrate Purity : Hydrolysis during storage (evidenced by HPLC) reduces effective boronic ester concentration, skewing yields. Repurify via flash chromatography before use .

Applications in Drug Discovery

Q. How is this compound leveraged as a key intermediate in kinase inhibitor synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.